1-(Quinoxalin-2-yl)ethanamine: Chemical Profile & Synthetic Methodologies
1-(Quinoxalin-2-yl)ethanamine: Chemical Profile & Synthetic Methodologies
[1][2]
Executive Summary
1-(Quinoxalin-2-yl)ethanamine (also known as 1-(2-quinoxalinyl)ethylamine) is a heterocyclic building block belonging to the quinoxaline class of benzopyrazines.[1][2] Characterized by a planar bicyclic aromatic core fused to a chiral ethylamine side chain, this compound serves as a critical pharmacophore in medicinal chemistry. Its structural duality—combining the electron-deficient, DNA-intercalating quinoxaline ring with a basic, solvent-exposed primary amine—makes it a privileged scaffold for the development of kinase inhibitors (e.g., VEGFR, PDGFR) and anti-infective agents.
This guide provides a technical deep-dive into its structural properties, validated synthetic protocols, and application in drug discovery.
Chemical Structure & Properties[1][3][4][5][6][7][8][9]
Structural Analysis
The molecule consists of a quinoxaline core (benzene ring fused to a pyrazine ring) substituted at the C2 position with a 1-aminoethyl group.[1][2]
-
Core Scaffold: The quinoxaline ring is π-electron deficient, making it susceptible to nucleophilic attack and capable of π-π stacking interactions with biological targets (e.g., DNA base pairs).[1][2]
-
Chiral Center: The
-carbon of the ethylamine side chain is chiral ( ).[1][2] Biological activity often varies significantly between enantiomers, necessitating asymmetric synthesis or chiral resolution. -
Basicity: The molecule possesses two distinct basic centers:[1][2]
Physicochemical Data Profile
Data below represents consensus values for the racemic free base unless otherwise noted.
| Property | Value / Description | Source/Note |
| IUPAC Name | 1-(Quinoxalin-2-yl)ethan-1-amine | Standard Nomenclature |
| Molecular Formula | - | |
| Molecular Weight | 173.22 g/mol | Calculated |
| Precursor CAS | 25594-62-1 | Refers to 2-Acetylquinoxaline |
| Physical State | Yellowish oil or low-melting solid | Typical for low-MW quinoxalines |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in | - |
| LogP (Predicted) | ~1.2 – 1.5 | Lipophilic core / Polar amine |
| H-Bond Donors | 1 (Primary Amine | - |
| H-Bond Acceptors | 3 (2 Ring N, 1 Amine N) | - |
Synthetic Methodologies
The synthesis of 1-(Quinoxalin-2-yl)ethanamine is most efficiently achieved via the functionalization of 2-acetylquinoxaline .[1][2] The two primary routes are Reductive Amination (Direct) and Oxime Reduction (Stepwise).[1][2]
Route A: Reductive Amination (Preferred)
This "one-pot" protocol is favored for its operational simplicity and high yield.[1][2] It converts the ketone directly to the amine using a hydride reducing agent in the presence of an ammonia source.
Mechanism:
-
Imine Formation: 2-Acetylquinoxaline reacts with ammonium acetate to form the intermediate imine.[1][2]
-
Reduction: The imine is selectively reduced in situ by sodium cyanoborohydride (
) to the amine.[1][2][3]
Experimental Protocol
-
Reagents: 2-Acetylquinoxaline (1.0 eq), Ammonium Acetate (
, 10.0 eq), Sodium Cyanoborohydride ( , 1.5 eq), Methanol (MeOH), Molecular Sieves (3Å). -
Conditions: Inert atmosphere (
), Room Temperature (RT).[1][2]
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylquinoxaline (1 mmol) in anhydrous MeOH (10 mL).
-
Imine Formation: Add ammonium acetate (10 mmol) and activated 3Å molecular sieves. Stir the mixture at RT for 1-2 hours to facilitate imine formation. Note: Excess ammonium acetate drives the equilibrium toward the imine.
-
Reduction: Cool the reaction mixture to 0°C. Carefully add sodium cyanoborohydride (1.5 mmol) portion-wise.
-
Reaction: Allow the mixture to warm to RT and stir for 12–16 hours. Monitor progress via TLC (System: 10% MeOH in DCM).
-
Workup: Quench with saturated aqueous
. Remove methanol under reduced pressure.[1][2] Extract the aqueous residue with DCM ( mL).[1][2] -
Purification: Dry combined organics over
, filter, and concentrate. Purify the crude oil via flash column chromatography (Silica gel; Eluent: DCM/MeOH/NH4OH 90:10:1) to yield the target amine.[1][2][3][4][5]
Visualization: Synthetic Pathway
The following diagram illustrates the retrosynthetic logic and forward synthesis from o-phenylenediamine.
Caption: Synthesis of 1-(Quinoxalin-2-yl)ethanamine via condensation and reductive amination.
Applications in Drug Discovery[3][4][8][13]
Pharmacophore Mapping
The 1-(Quinoxalin-2-yl)ethanamine moiety acts as a versatile scaffold in kinase inhibitor design.[1][2]
-
ATP Binding Pocket: The quinoxaline nitrogen atoms can accept hydrogen bonds from the hinge region of kinases (e.g., Valine or Methionine residues).
-
Solvent Channel: The ethylamine tail projects into the solvent-accessible region, improving solubility and allowing for further functionalization (e.g., amide coupling) to tune selectivity.
Biological Activity
Research indicates that derivatives of this scaffold exhibit activity against:
-
Receptor Tyrosine Kinases: Inhibition of VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor), which are crucial for tumor angiogenesis.[1][2]
-
DNA Intercalation: The planar tricyclic system (when further fused or substituted) can intercalate into DNA base pairs, disrupting replication in rapidly dividing cancer cells.[1][2]
Visualization: Pharmacophore Interactions
Caption: Pharmacophore features of the 1-(Quinoxalin-2-yl)ethanamine scaffold in kinase inhibition.
References
-
PubChem. Quinoxaline Compound Summary. National Library of Medicine.[1][2] Available at: [Link]
-
Master Organic Chemistry. Reductive Amination: Mechanism and Protocol. Available at: [Link][2][3]
-
MDPI (Molecules). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Available at: [Link][2]
-
Organic Chemistry Portal. Synthesis of Quinoxalines. Available at: [Link][2]
